![molecular formula C12H22O4Se B14300173 1-(2-Hydroxy-3-prop-2-enoxypropyl)selanyl-3-prop-2-enoxypropan-2-ol CAS No. 114810-72-9](/img/structure/B14300173.png)
1-(2-Hydroxy-3-prop-2-enoxypropyl)selanyl-3-prop-2-enoxypropan-2-ol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(2-Hydroxy-3-prop-2-enoxypropyl)selanyl-3-prop-2-enoxypropan-2-ol is an organic compound that contains selenium, a rare element in organic chemistry. This compound is characterized by its unique structure, which includes multiple functional groups such as hydroxyl and allyl ether groups. The presence of selenium in its structure makes it an interesting subject for research due to selenium’s known biological and chemical properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2-Hydroxy-3-prop-2-enoxypropyl)selanyl-3-prop-2-enoxypropan-2-ol typically involves the reaction of allyl alcohol with selenium-containing reagents. One common method involves the use of sodium selenide, which reacts with allyl bromide to form allyl selenide. This intermediate is then reacted with glycidol under controlled conditions to yield the final product. The reaction conditions often require an inert atmosphere, such as nitrogen or argon, to prevent oxidation of the selenium compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors can enhance the efficiency and yield of the reaction. Additionally, purification steps such as distillation and recrystallization are employed to obtain the compound in high purity.
Analyse Chemischer Reaktionen
Types of Reactions
1-(2-Hydroxy-3-prop-2-enoxypropyl)selanyl-3-prop-2-enoxypropan-2-ol can undergo various chemical reactions, including:
Oxidation: The selenium atom can be oxidized to form selenoxide or selenone derivatives.
Reduction: Reduction reactions can convert the selenium atom to its lower oxidation states.
Substitution: The allyl groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used oxidizing agents.
Reduction: Sodium borohydride or lithium aluminum hydride can be used as reducing agents.
Substitution: Nucleophiles such as thiols or amines can react with the allyl groups under mild conditions.
Major Products Formed
Oxidation: Selenoxide or selenone derivatives.
Reduction: Reduced selenium compounds.
Substitution: Substituted allyl derivatives.
Wissenschaftliche Forschungsanwendungen
1-(2-Hydroxy-3-prop-2-enoxypropyl)selanyl-3-prop-2-enoxypropan-2-ol has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis to introduce selenium into organic molecules.
Biology: Studied for its potential antioxidant properties due to the presence of selenium.
Medicine: Investigated for its potential therapeutic effects, including anti-cancer and anti-inflammatory properties.
Industry: Used in the development of novel materials with unique properties, such as enhanced conductivity or catalytic activity.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Selenomethionine: A selenium-containing analog of methionine.
Selenourea: An organic compound containing selenium used in various chemical reactions.
Uniqueness
1-(2-Hydroxy-3-prop-2-enoxypropyl)selanyl-3-prop-2-enoxypropan-2-ol is unique due to its specific structure, which combines multiple functional groups with selenium. This combination allows for diverse chemical reactivity and potential biological activity, making it a valuable compound for research and industrial applications.
Eigenschaften
114810-72-9 | |
Molekularformel |
C12H22O4Se |
Molekulargewicht |
309.27 g/mol |
IUPAC-Name |
1-(2-hydroxy-3-prop-2-enoxypropyl)selanyl-3-prop-2-enoxypropan-2-ol |
InChI |
InChI=1S/C12H22O4Se/c1-3-5-15-7-11(13)9-17-10-12(14)8-16-6-4-2/h3-4,11-14H,1-2,5-10H2 |
InChI-Schlüssel |
YXKGBOAFKVHZOU-UHFFFAOYSA-N |
Kanonische SMILES |
C=CCOCC(C[Se]CC(COCC=C)O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.